![molecular formula C9H12N4O3 B2396163 (2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one CAS No. 1001500-83-9](/img/structure/B2396163.png)
(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one, commonly known as DMNP, is a chemical compound that has recently gained attention in the field of scientific research. DMNP belongs to the class of pyrazolone derivatives and has been found to possess various biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of DMNP is not fully understood. However, it is believed that DMNP interacts with various cellular components and enzymes, which leads to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DMNP has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. DMNP has also been found to possess antioxidant properties, which makes it a potential candidate for use in the treatment of oxidative stress-related disorders.
Advantages And Limitations For Lab Experiments
One of the major advantages of DMNP is its strong fluorescence properties, which makes it an ideal candidate for use in fluorescence imaging techniques. However, DMNP also has certain limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity.
Future Directions
There are several future directions for the research on DMNP. One potential direction is to further investigate its antioxidant properties and its potential use in the treatment of oxidative stress-related disorders. Another potential direction is to explore its potential use as a fluorescent probe in various biological and medical applications. Additionally, the development of new synthetic methods for DMNP could lead to the discovery of new derivatives with improved properties.
Synthesis Methods
DMNP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-methyl-4-nitro-1H-pyrazole-3-carbaldehyde with dimethylamine in the presence of a suitable catalyst. The resulting product is then treated with ethyl acetoacetate to obtain DMNP.
Scientific Research Applications
DMNP has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of fluorescence imaging. DMNP has been found to exhibit strong fluorescence properties, which makes it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(1-methyl-4-nitropyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c1-11(2)5-4-8(14)9-7(13(15)16)6-12(3)10-9/h4-6H,1-3H3/b5-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIITXULUDXDEBY-SNAWJCMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)C=CN(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)C(=O)/C=C/N(C)C)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-3-(dimethylamino)-1-(1-methyl-4-nitro-1H-pyrazol-3-yl)prop-2-en-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.